2-(2-bromophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-(2-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of an ester with hydrazine to form the corresponding hydrazide.
Bromination: The phenoxy group is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Condensation: The final step involves the condensation of the brominated phenoxy hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide
- 2-(2-fluorophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(2-bromophenoxy)-N’-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H21BrN2O4 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN2O4/c1-28-19-9-6-7-17(13-19)15-29-21-11-4-2-8-18(21)14-25-26-23(27)16-30-22-12-5-3-10-20(22)24/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
ZJRROXRZKXJVDT-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=CC=C3Br |
Origin of Product |
United States |
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